5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid
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Overview
Description
5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid is an organic compound that features a furan ring substituted with a chlorofluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 3-chloro-4-fluorophenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized to form the desired furoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorofluorophenoxy group.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The chlorofluorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The furan ring may also play a role in the compound’s activity by stabilizing the interaction with the target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-thiophenecarboxylic acid
- 5-[(3-Chloro-4-fluorophenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid is unique due to the presence of both a furan ring and a chlorofluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The furan ring provides stability and reactivity, while the chlorofluorophenoxy group offers potential for various substitutions and interactions.
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO4/c13-9-5-7(1-3-10(9)14)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZMHGDRKKRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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